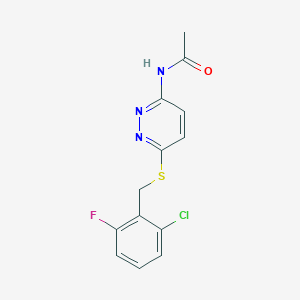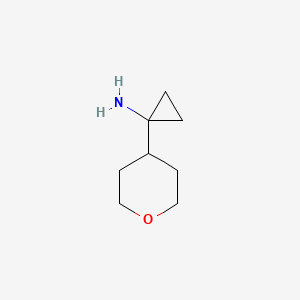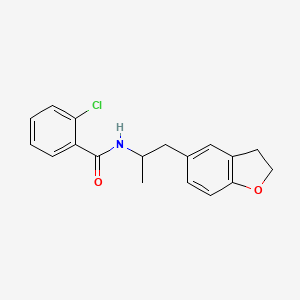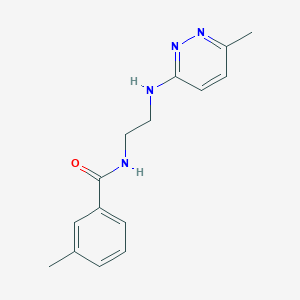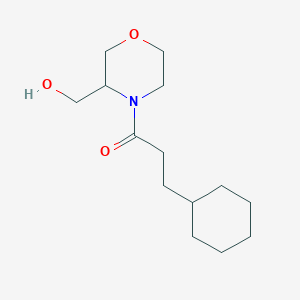
3-Cyclohexyl-1-(3-(hydroxyméthyl)morpholino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one is a chemical compound with the molecular formula C14H25NO3
Applications De Recherche Scientifique
3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Méthodes De Préparation
The synthesis of 3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one involves several steps. One common method includes the reaction of cyclohexyl bromide with morpholine in the presence of a base to form 3-cyclohexylmorpholine. This intermediate is then reacted with formaldehyde and a suitable catalyst to yield the final product .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one can be compared with similar compounds such as:
3-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-4-yl]propan-1-one: This compound has a piperidine ring instead of a morpholine ring, which can lead to different biological activities and chemical properties.
3-Cyclohexyl-1-[3-(hydroxymethyl)pyrrolidin-4-yl]propan-1-one:
The uniqueness of 3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c16-10-13-11-18-9-8-15(13)14(17)7-6-12-4-2-1-3-5-12/h12-13,16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELWGDCPEMGUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCOCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2595453.png)
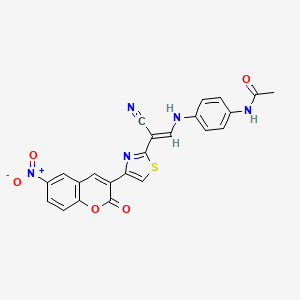
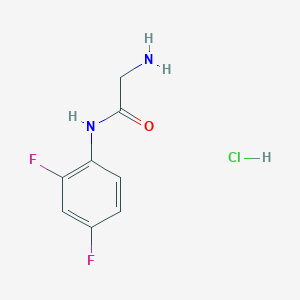
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2595459.png)

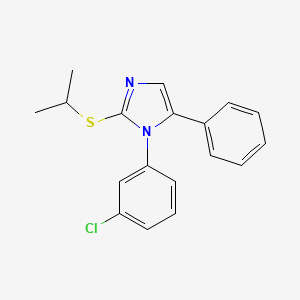
![[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride](/img/structure/B2595462.png)
![N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2595463.png)
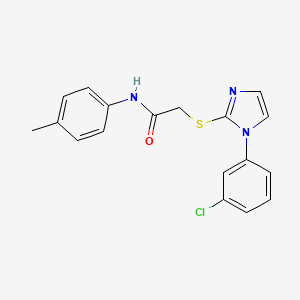
![N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2595465.png)
